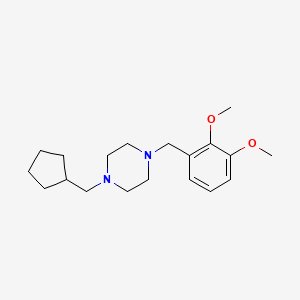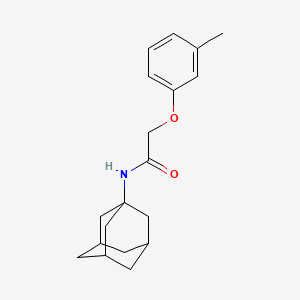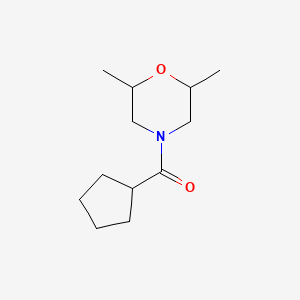
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate, also known as CPP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate acts as a selective 5-HT1A receptor agonist, which is believed to be responsible for its anxiolytic and antidepressant effects. 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate also has affinity for other receptors, including dopamine and serotonin receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal activity. 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has several advantages for use in laboratory experiments, including its high potency and selectivity for 5-HT1A receptors. However, 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has limitations, including its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate, including the development of more selective and potent compounds, the investigation of its potential therapeutic applications in other disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential benefits and limitations of 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate for use in laboratory experiments.
Méthodes De Synthèse
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate can be synthesized through various methods, including the reaction of 1-(cyclopentylmethyl)piperazine with 2,3-dimethoxybenzaldehyde in the presence of a catalyst and a reducing agent. The final product is obtained through the addition of trifluoroacetic acid to the reaction mixture.
Applications De Recherche Scientifique
1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has been studied for its potential therapeutic applications in the treatment of various disorders, including anxiety, depression, and schizophrenia. 1-(cyclopentylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential antipsychotic effects.
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-9-5-8-17(19(18)23-2)15-21-12-10-20(11-13-21)14-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRQWKUBKWEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)